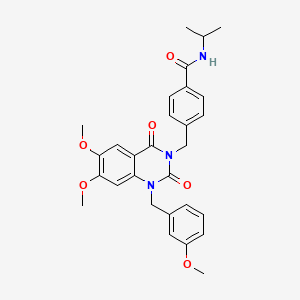

4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

Beschreibung

4-((6,7-Dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a quinazolinone derivative characterized by a polycyclic core with methoxy, benzyl, and benzamide substituents. The 3-methoxybenzyl group at position 1 introduces steric bulk and aromaticity, while the N-isopropylbenzamide moiety enhances lipophilicity and modulates solubility.

Eigenschaften

Molekularformel |

C29H31N3O6 |

|---|---|

Molekulargewicht |

517.6 g/mol |

IUPAC-Name |

4-[[6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C29H31N3O6/c1-18(2)30-27(33)21-11-9-19(10-12-21)16-32-28(34)23-14-25(37-4)26(38-5)15-24(23)31(29(32)35)17-20-7-6-8-22(13-20)36-3/h6-15,18H,16-17H2,1-5H3,(H,30,33) |

InChI-Schlüssel |

HJPIXDUUAKCUQU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC(=CC=C4)OC)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides.

Introduction of the Methoxybenzyl Group: This step involves the alkylation of the quinazolinone core with 3-methoxybenzyl halides under basic conditions.

Attachment of the Benzamide Moiety: The final step involves the coupling of the quinazolinone intermediate with N-isopropylbenzamide using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like KMnO4 or H2O2 under acidic or basic conditions.

Reduction: Reagents like NaBH4 or LiAlH4 in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of dihydroquinazolinones.

Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in cancer and inflammatory diseases.

Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide involves its interaction with specific molecular targets:

Molecular Targets: It may target enzymes or receptors involved in key biological pathways.

Pathways Involved: It could modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

4-{[6,7-Dimethoxy-1-(2-Methylbenzyl)-2,4-Dioxo-1,4-Dihydro-3(2H)-Quinazolinyl]methyl}-N-Phenylbenzamide ()

Key Differences :

- Benzyl Substituent : The 2-methylbenzyl group (vs. 3-methoxybenzyl) reduces electron-donating capacity and increases steric hindrance.

- Amide Group: The N-phenyl substituent (vs.

Physicochemical Impact :

Benzodithiazine Derivatives ()

Core Structure: Benzodithiazine (sulfur-containing heterocycle) vs. quinazolinone (nitrogen-oxygen heterocycle). Substituent Comparison:

- Electron-Withdrawing Groups: Chloro (Cl) and cyano (C≡N) substituents in benzodithiazines (e.g., compounds 2 and 4) enhance electrophilicity, unlike the methoxy groups in the target compound.

- Spectroscopic Data: IR spectra of benzodithiazines show strong SO₂ stretches (~1340–1155 cm⁻¹), absent in quinazolinones. The target compound’s IR would instead exhibit C-O (methoxy) stretches near 1250 cm⁻¹ .

Table 1: Substituent Effects on Physicochemical Properties

| Compound Class | Core Structure | Key Substituents | logP* | Solubility (Polar Solvents) |

|---|---|---|---|---|

| Target Quinazolinone | Quinazolinone | 6,7-Dimethoxy, 3-Methoxybenzyl | ~3.5 | Moderate (DMSO) |

| Quinazolinone Analogue | Quinazolinone | 2-Methylbenzyl, N-phenyl | ~4.2 | Low |

| Benzodithiazine | Benzodithiazine | Cl, C≡N | ~2.8 | High (DMSO/DMF) |

*Estimated using fragment-based methods.

Benzamide Derivatives ()

The title compound in , N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, shares the benzamide moiety with the target compound but lacks the quinazolinone core.

- Functional Groups : The hydroxyl group in the analogue increases hydrophilicity (logP ~1.8) compared to the isopropyl group (logP ~3.5).

- Biological Relevance : The N,O-bidentate directing group in the analogue supports metal-catalyzed C–H activation, whereas the target compound’s isopropyl group may prioritize passive diffusion .

Heterocyclic Analogues with Diverse Cores ()

The tetrahydroimidazo[1,2-a]pyridine derivative (e.g., compound 1l) features a nitro (NO₂) and cyano (C≡N) substituents, which are strongly electron-withdrawing.

- Electronic Effects: Methoxy groups in the target compound donate electrons, stabilizing the aromatic system, while nitro/cyano groups in 1l withdraw electrons, increasing reactivity.

- Thermal Stability : The target compound’s melting point is likely lower than 1l’s 243–245°C due to reduced polarity and crystallinity .

Table 2: Spectroscopic Comparison

| Compound | ¹H NMR (δ, Key Signals) | IR (ν, cm⁻¹) |

|---|---|---|

| Target Quinazolinone | 3.8–4.0 (OCH₃), 1.2–1.4 (isopropyl CH₃) | 1250 (C-O), 1680 (C=O) |

| Benzodithiazine (4) | 3.35 (N-CH₃), 8.27–8.50 (Ar-H) | 2245 (C≡N), 1340 (SO₂) |

| Tetrahydroimidazo[1l] | 1.3–1.5 (CH₂CH₃), 8.2–8.4 (Ar-H) | 1720 (C=O), 1530 (NO₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.